(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine is an organic compound characterized by its unique structure, which includes a methoxyethyl group and a nitrophenyl group attached to a methylamine moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug design.
The compound can be synthesized through various chemical reactions and is documented in chemical databases such as PubChem and BenchChem. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound falls under the category of amines, specifically substituted amines due to the presence of both a methoxyethyl group and a nitrophenyl group. It is also classified as an organic nitro compound due to the nitro group attached to the aromatic ring.
The synthesis of (2-Methoxyethyl)[(2-nitrophenyl)methyl]amine typically involves several steps:
The molecular structure of (2-Methoxyethyl)[(2-nitrophenyl)methyl]amine can be represented using its canonical SMILES notation: CC(COC)C1=CC=CC=C1[N+](=O)[O-]
. This notation highlights the connectivity between the atoms in the molecule.
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine can undergo several types of chemical reactions:
The mechanism of action for (2-Methoxyethyl)[(2-nitrophenyl)methyl]amine primarily revolves around its interactions with biological targets:
(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine has several applications in scientific research:
This compound's unique structure and functional groups make it a valuable subject for further research in both academic and industrial settings.
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4